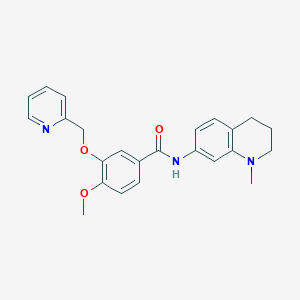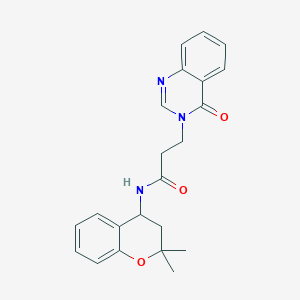![molecular formula C16H18N4O2 B7564094 N-[(3-methyloxetan-3-yl)methyl]-3-(pyrimidin-2-ylamino)benzamide](/img/structure/B7564094.png)
N-[(3-methyloxetan-3-yl)methyl]-3-(pyrimidin-2-ylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-methyloxetan-3-yl)methyl]-3-(pyrimidin-2-ylamino)benzamide, also known as MO-PyB, is a small molecule that has shown promising results in scientific research applications.
Mechanism of Action
N-[(3-methyloxetan-3-yl)methyl]-3-(pyrimidin-2-ylamino)benzamide works by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and inhibiting its activity leads to DNA damage and cell death. This mechanism of action is particularly effective in cancer cells, which have a higher rate of DNA damage and repair.
Biochemical and Physiological Effects:
N-[(3-methyloxetan-3-yl)methyl]-3-(pyrimidin-2-ylamino)benzamide has been shown to have a low toxicity profile and is well-tolerated in animal studies. In addition to its anti-cancer and anti-inflammatory properties, N-[(3-methyloxetan-3-yl)methyl]-3-(pyrimidin-2-ylamino)benzamide has also been shown to have antioxidant effects and may have potential as a treatment for oxidative stress-related disorders.
Advantages and Limitations for Lab Experiments
One advantage of N-[(3-methyloxetan-3-yl)methyl]-3-(pyrimidin-2-ylamino)benzamide is its ability to selectively target cancer cells while leaving healthy cells relatively unaffected. This makes it a promising candidate for cancer treatment with fewer side effects. However, N-[(3-methyloxetan-3-yl)methyl]-3-(pyrimidin-2-ylamino)benzamide is still in the early stages of development and more research is needed to fully understand its potential as a therapeutic agent.
Future Directions
Future research on N-[(3-methyloxetan-3-yl)methyl]-3-(pyrimidin-2-ylamino)benzamide should focus on optimizing its synthesis method and improving its efficacy as a cancer treatment. Additionally, more studies are needed to investigate its potential as a treatment for other diseases, such as inflammatory and oxidative stress-related disorders. Finally, further research is needed to fully understand the mechanism of action of N-[(3-methyloxetan-3-yl)methyl]-3-(pyrimidin-2-ylamino)benzamide and its interactions with other molecules in the cell.
Synthesis Methods
N-[(3-methyloxetan-3-yl)methyl]-3-(pyrimidin-2-ylamino)benzamide can be synthesized using a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 3-methyloxetan-3-ylmethanol with 3-bromobenzoyl chloride. The resulting product is then reacted with pyrimidine-2-amine to obtain N-[(3-methyloxetan-3-yl)methyl]-3-(pyrimidin-2-ylamino)benzamide.
Scientific Research Applications
N-[(3-methyloxetan-3-yl)methyl]-3-(pyrimidin-2-ylamino)benzamide has been primarily studied for its potential as a cancer treatment. Studies have shown that N-[(3-methyloxetan-3-yl)methyl]-3-(pyrimidin-2-ylamino)benzamide inhibits the growth of cancer cells by disrupting the cell cycle and inducing apoptosis. Additionally, N-[(3-methyloxetan-3-yl)methyl]-3-(pyrimidin-2-ylamino)benzamide has been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases.
properties
IUPAC Name |
N-[(3-methyloxetan-3-yl)methyl]-3-(pyrimidin-2-ylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-16(10-22-11-16)9-19-14(21)12-4-2-5-13(8-12)20-15-17-6-3-7-18-15/h2-8H,9-11H2,1H3,(H,19,21)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQGPKFMSRNPOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CNC(=O)C2=CC(=CC=C2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-2-oxo-N-[4-(2-piperidin-1-ylethoxy)phenyl]quinoline-4-carboxamide](/img/structure/B7564011.png)
![N-[2-(5-cyano-3,4-diethyl-6-oxopyridazin-1-yl)ethyl]ethanesulfonamide](/img/structure/B7564024.png)
![1-[[(2-Cyclopropyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]methyl]cyclobutan-1-ol](/img/structure/B7564032.png)
![1,4'-bipiperidin-1'-yl[5-(phenylcarbonyl)-2,3-dihydro-1H-pyrrolizin-1-yl]methanone](/img/structure/B7564040.png)

![(3-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-(2-methylphenyl)methanone](/img/structure/B7564052.png)
![N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-3-phenylpropanamide](/img/structure/B7564058.png)
![1-[4-Sulfamoyl-2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7564059.png)
![1-methyl-N-[4-(4-methylphenoxy)phenyl]pyrrole-2-carboxamide](/img/structure/B7564063.png)

![2-[(4-Benzhydrylpiperazin-1-yl)methyl]-5-cyclobutyl-1,3,4-oxadiazole](/img/structure/B7564080.png)
![1'-[2-(4-Ethoxyphenyl)acetyl]spiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one](/img/structure/B7564090.png)

